

# (-)-tilidine hydrochloride salt properties and solubility

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## Compound of Interest

Compound Name: *Tilidine, (-)-*

Cat. No.: *B1253057*

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An In-depth Technical Guide to the Core Properties and Solubility of (-)-Tilidine Hydrochloride Salt

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of (-)-tilidine hydrochloride salt, with a focus on the commonly available hemihydrate form. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and outlining general experimental workflows for characterization.

## Core Physicochemical Properties

(-)-Tilidine is a synthetic opioid analgesic. In pharmaceutical formulations, it is commonly used as its hydrochloride hemihydrate salt to enhance stability and solubility.<sup>[1][2]</sup> This form appears as a white to off-white crystalline powder.<sup>[1][3]</sup> The compound is sensitive to light and oxygen, necessitating storage in amber, airtight containers at temperatures below 30°C.<sup>[1]</sup>

Below is a summary of the key physicochemical properties of tilidine hydrochloride and its hemihydrate form.

Property	Value	Form	Reference
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>2</sub> · HCl	Hydrochloride	[4][5]
C <sub>17</sub> H <sub>26</sub> ClNO <sub>3</sub>	Hydrochloride Hemihydrate	[3][6]	
Molecular Weight	309.836 g/mol	Hydrochloride	[4]
327.85 g/mol	Hydrochloride Hemihydrate	[3][5][6]	
Melting Point	159°C	Hydrochloride	[7]
149-152°C	Hydrochloride Hemihydrate	[3][4][5][8]	
Appearance	White to Off-White Crystalline Powder	Hydrochloride Hemihydrate	[1][3]
LogP	3.50540	Not Specified	[4]
Storage Temperature	-20°C Freezer	Not Specified	[3][4][5]

## Solubility Profile

Tilidine hydrochloride hemihydrate exhibits high solubility in water and various organic solvents, which is a crucial characteristic for its formulation into oral solutions and other dosage forms.[1][9]

Solvent	Solubility Description	Reference
Water	Freely soluble / Highly soluble	[1][3][4][5][8]
Ethanol (96%)	Freely soluble	[3][4][5][8]
Dichloromethane	Very soluble	[1][3][4][5][8]
Methylene Chloride	Very soluble	[3][4][5][8]

It is important to note that while qualitative descriptions of solubility are readily available, specific quantitative data (e.g., mg/mL at various temperatures and pH values) are not

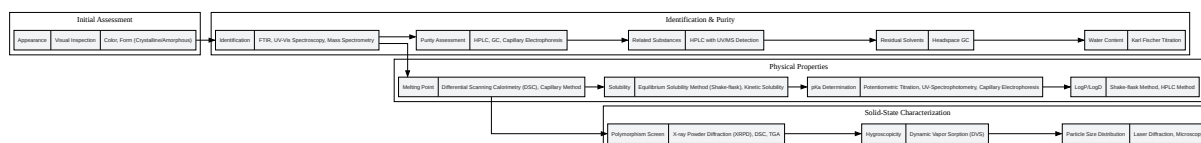
extensively reported in publicly available literature.

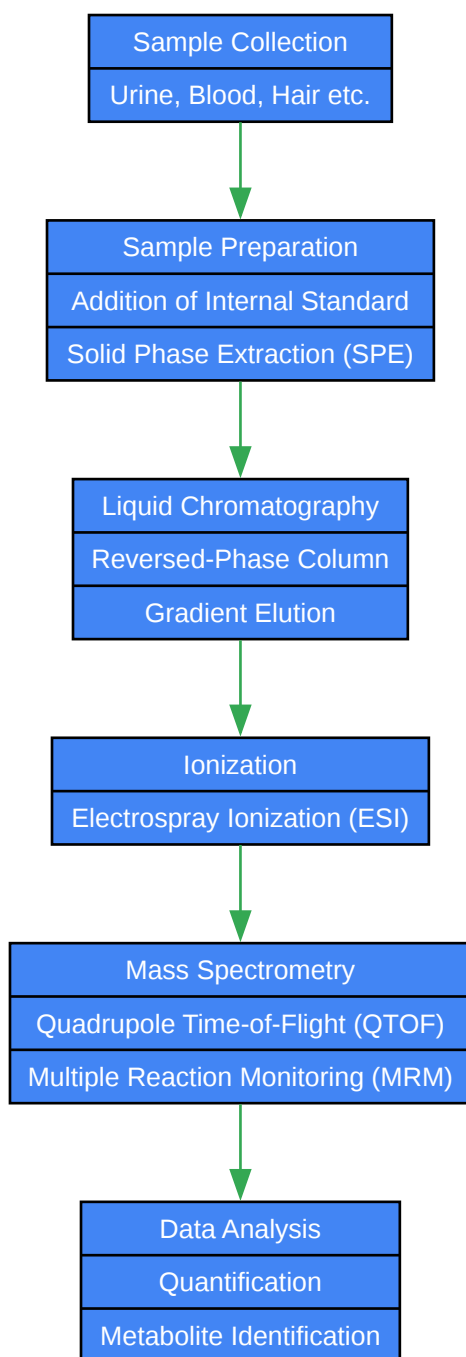
## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of (-)-tilidine hydrochloride are not widely published. However, standardized pharmacopeial methods are typically employed for the characterization of pharmaceutical salts. Below are generalized experimental workflows for determining key parameters.

## Workflow for Physicochemical Characterization of a Pharmaceutical Salt

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt like (-)-tilidine hydrochloride.





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